5-Chloro-2-fluoro-1-nitro-3-(propan-2-yloxy)benzene
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Overview
Description
5-Chloro-2-fluoro-1-nitro-3-(propan-2-yloxy)benzene is an organic compound characterized by a benzene ring substituted with chlorine, fluorine, nitro, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-1-nitro-3-(propan-2-yloxy)benzene typically involves multiple steps:
Friedel-Crafts Acylation:
Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like Cl2/FeCl3 and F2, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-1-nitro-3-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the benzene ring is activated towards electrophilic substitution reactions.
Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like AlCl3, FeCl3, and concentrated acids.
Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-fluoro-1-nitro-3-(propan-2-yloxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-1-nitro-3-(propan-2-yloxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like nitro and halogens enhances its reactivity towards electrophiles and nucleophiles . This compound can form intermediates that participate in various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene: Similar structure but with a methyl group instead of the propan-2-yloxy group.
1-Chloro-5-isopropyloxy-2-methyl-4-nitrobenzene: Contains an isopropyloxy group and a methyl group.
Uniqueness
5-Chloro-2-fluoro-1-nitro-3-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the nitro and propan-2-yloxy groups, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-2-fluoro-1-nitro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-5(2)15-8-4-6(10)3-7(9(8)11)12(13)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDSIHEPSUFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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